molecular formula C20H24N4O3 B5491575 N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea

N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea

Cat. No. B5491575
M. Wt: 368.4 g/mol
InChI Key: VQADTGMZBWMHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea, also known as BPU, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. BPU is a potent inhibitor of the protein kinase CK2, which plays a critical role in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea acts as a competitive inhibitor of CK2 by binding to its ATP-binding site. CK2 plays a critical role in various cellular processes, and its inhibition by N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea leads to the disruption of these processes. N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea has been shown to induce apoptosis in cancer cells by inhibiting the phosphorylation of pro-apoptotic proteins such as BAD and p53. N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea has also been shown to reduce neuroinflammation in animal models of neurodegenerative diseases by inhibiting the phosphorylation of the transcription factor NF-κB.
Biochemical and Physiological Effects
N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea has been shown to have several biochemical and physiological effects in various experimental models. In cancer cells, N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of chemotherapy drugs. In animal models of neurodegenerative diseases, N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea has been shown to reduce neuroinflammation, improve cognitive function, and protect against neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea in lab experiments is its potency and selectivity towards CK2. N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea has been shown to be a highly potent inhibitor of CK2, with an IC50 value in the low nanomolar range. N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea is also highly selective towards CK2, with little or no inhibitory activity towards other kinases. However, one of the limitations of using N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea in lab experiments is its low solubility in water, which can make it difficult to prepare stock solutions for experiments.

Future Directions

There are several future directions for research on N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea. One area of research is the development of more potent and selective CK2 inhibitors based on the structure of N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea. Another area of research is the investigation of the effects of N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea on other cellular processes beyond CK2 inhibition. For example, N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which plays a role in the metabolism of dopamine and other neurotransmitters. The potential implications of this finding for the treatment of neurodegenerative diseases need to be further explored. Finally, the development of N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea derivatives with improved solubility and bioavailability is another area of research that could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea involves the reaction of 1,3-benzodioxole-5-carboxylic acid with 1-methyl-4-piperidinamine and 4-pyridinemethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea. The yield of the synthesis process is typically around 50%.

Scientific Research Applications

N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea is in cancer research. CK2 is overexpressed in many types of cancer, and its inhibition by N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea has also been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. CK2 has been implicated in the pathogenesis of these diseases, and its inhibition by N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea has been shown to reduce neuroinflammation and improve cognitive function in animal models.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(1-methylpiperidin-4-yl)-1-(pyridin-4-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-23-10-6-17(7-11-23)24(13-15-4-8-21-9-5-15)20(25)22-16-2-3-18-19(12-16)27-14-26-18/h2-5,8-9,12,17H,6-7,10-11,13-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQADTGMZBWMHJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(CC2=CC=NC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-1,3-benzodioxol-5-yl-N-(1-methyl-4-piperidinyl)-N-(4-pyridinylmethyl)urea

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